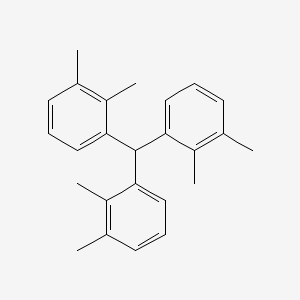
1,1',1''-Methanetriyltris(2,3-dimethylbenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’,1’'-Methanetriyltris(2,3-dimethylbenzene) is an organic compound with a complex structure, consisting of three 2,3-dimethylbenzene groups attached to a central methane carbon. This compound is part of the larger family of aromatic hydrocarbons, known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene rings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-Methanetriyltris(2,3-dimethylbenzene) typically involves the reaction of 2,3-dimethylbenzene with a suitable methanetriyl source under controlled conditions. One common method is the Friedel-Crafts alkylation, where 2,3-dimethylbenzene reacts with a methanetriyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of 1,1’,1’'-Methanetriyltris(2,3-dimethylbenzene) follows similar principles but with optimized conditions for higher yield and purity. The process involves large-scale reactors with precise temperature and pressure control, ensuring the efficient conversion of reactants to the desired product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
1,1’,1’'-Methanetriyltris(2,3-dimethylbenzene) undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in reactions such as nitration, sulfonation, and halogenation, where an electrophile replaces a hydrogen atom on the benzene ring.
Oxidation: The methyl groups on the benzene rings can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.
Reduction: The compound can be reduced to form more saturated hydrocarbons, although this is less common due to the stability of the aromatic rings.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid are used to introduce nitro groups.
Sulfonation: Sulfuric acid or oleum is used to introduce sulfonic acid groups.
Halogenation: Halogens such as chlorine or bromine, often in the presence of a catalyst like iron(III) chloride.
Oxidation: Potassium permanganate or chromium trioxide are common oxidizing agents.
Major Products
Nitration: Nitro derivatives of 1,1’,1’'-Methanetriyltris(2,3-dimethylbenzene).
Sulfonation: Sulfonic acid derivatives.
Halogenation: Halogenated derivatives.
Oxidation: Carboxylic acids or aldehydes.
科学的研究の応用
1,1’,1’'-Methanetriyltris(2,3-dimethylbenzene) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific aromatic properties.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with unique electronic properties.
作用機序
The mechanism of action of 1,1’,1’'-Methanetriyltris(2,3-dimethylbenzene) in chemical reactions involves the interaction of its aromatic rings with electrophiles or nucleophiles. The delocalized π-electrons in the benzene rings make them susceptible to electrophilic attack, leading to various substitution reactions. The methyl groups can also influence the reactivity of the compound by donating electron density to the aromatic system, making it more reactive towards electrophiles.
類似化合物との比較
Similar Compounds
1,1’,1’'-Methanetriyltris(2-methylbenzene): Similar structure but with different substitution patterns on the benzene rings.
1,1’,1’'-Methanetriyltris(3-methylbenzene): Another isomer with methyl groups in different positions.
1,1’,1’'-Methanetriyltris(4-methylbenzene): Similar compound with methyl groups in the para position.
Uniqueness
1,1’,1’'-Methanetriyltris(2,3-dimethylbenzene) is unique due to the specific positioning of the methyl groups, which can significantly influence its chemical reactivity and physical properties. The presence of multiple methyl groups in close proximity can lead to steric hindrance, affecting the compound’s behavior in various chemical reactions.
特性
CAS番号 |
190023-09-7 |
|---|---|
分子式 |
C25H28 |
分子量 |
328.5 g/mol |
IUPAC名 |
1-[bis(2,3-dimethylphenyl)methyl]-2,3-dimethylbenzene |
InChI |
InChI=1S/C25H28/c1-16-10-7-13-22(19(16)4)25(23-14-8-11-17(2)20(23)5)24-15-9-12-18(3)21(24)6/h7-15,25H,1-6H3 |
InChIキー |
SDPYKRMNLCCYKP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C(C2=CC=CC(=C2C)C)C3=CC=CC(=C3C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


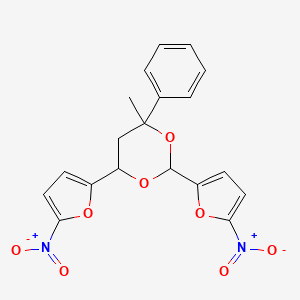

![Benzene, 1-(dodecyloxy)-4-[4-(4-methoxyphenyl)-1,3-butadiynyl]-](/img/structure/B12553492.png)
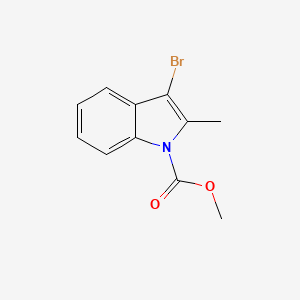
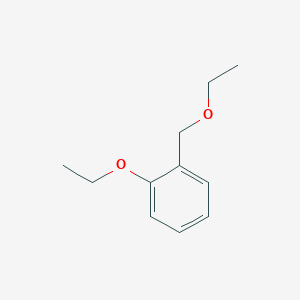
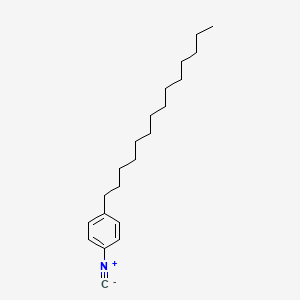


![4-{[(3-Nitrophenyl)carbamothioyl]amino}benzene-1-sulfonamide](/img/structure/B12553519.png)


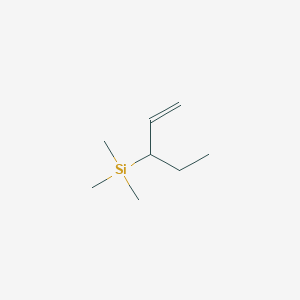
![Chloro(triphenyl)[(prop-2-yn-1-yl)oxy]-lambda~5~-phosphane](/img/structure/B12553543.png)
![3-[(S)-Trichloroethenesulfinyl]-L-alanine](/img/structure/B12553546.png)
